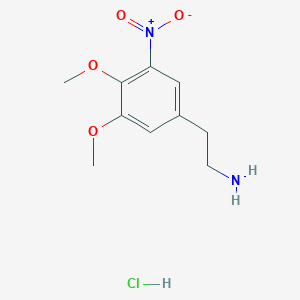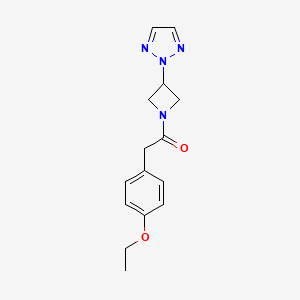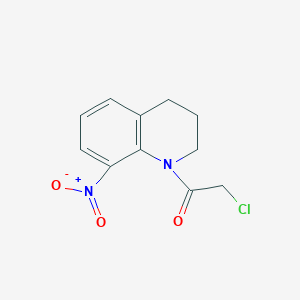
N1-(2-chlorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, commonly known as CPOP, is a synthetic compound that belongs to the oxalamide class of chemicals. CPOP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mechanism of Action
The exact mechanism of action of CPOP is not fully understood. However, studies have suggested that CPOP may act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. CPOP has also been found to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CPOP has been shown to have both biochemical and physiological effects. Biochemically, CPOP has been found to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Physiologically, CPOP has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
CPOP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. CPOP is also stable and can be stored for long periods without degradation. However, CPOP has some limitations for lab experiments. It is a relatively new compound, and its safety and toxicity profile are not fully understood. Additionally, CPOP has not been extensively studied in human clinical trials, and its efficacy and safety in humans are not known.
Future Directions
There are several future directions for CPOP research. One direction is to further investigate its potential therapeutic applications in cancer and neurological disorders. Another direction is to study the safety and toxicity profile of CPOP in humans, which will be essential for its clinical development. Additionally, further studies are needed to understand the exact mechanism of action of CPOP and to identify potential drug targets. Finally, there is a need to develop new and more efficient synthesis methods for CPOP.
Synthesis Methods
CPOP can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with cyclopropylmethylamine to form N-(2-chlorobenzoyl)cyclopropylmethylamine. This intermediate is then treated with 4-fluoroaniline to form N-(2-chlorobenzoyl)-N-(4-fluorophenyl)cyclopropylmethylamine, which is further reacted with oxalyl chloride to obtain CPOP.
Scientific Research Applications
CPOP has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPOP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPOP has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-14-3-1-2-4-15(14)22-17(24)16(23)21-11-18(9-10-18)12-5-7-13(20)8-6-12/h1-8H,9-11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDALFXWYHYVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883426.png)
![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2883431.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)




![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)
![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)